REACTION_CXSMILES
|
[OH:1][C:2]([CH3:23])([CH3:22])[C:3]([N:5]1[CH2:10][CH2:9][N:8](NC(OCC2C=CC=CC=2)=O)[CH2:7][CH2:6]1)=[O:4]>CO.[Pd]>[OH:1][C:2]([CH3:23])([CH3:22])[C:3]([N:5]1[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1)=[O:4]
|
Name
|
Benzyl 4-(2-hydroxy-2-methylpropionyl)piperazine-1-carbamate
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)N1CCN(CC1)NC(=O)OCC1=CC=CC=C1)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.96 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
and the reaction mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction system was purged with hydrogen at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
After the reaction system was purged with nitrogen
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered out
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
DISTILLATION
|
Details
|
the solvent, together with the filtrate and the washing solution, was distilled off
|
Type
|
CUSTOM
|
Details
|
The residue was dried under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)N1CCNCC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.2 mmol | |
AMOUNT: MASS | 1.58 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |